7-Chloroquinoline-4-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

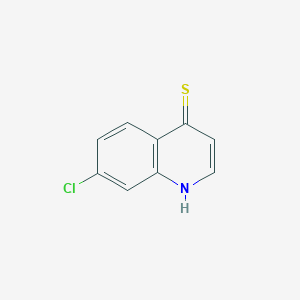

7-Chloroquinoline-4-thiol is a chemical compound with the molecular formula C9H6ClNS . It has a molecular weight of 195.67 . It is a derivative of quinoline, a class of compounds that have been used as a scaffold for drug development due to their broad spectrum of bioactivity .

Molecular Structure Analysis

The molecular structure of 7-Chloroquinoline-4-thiol consists of 9 Carbon atoms, 6 Hydrogen atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Chlorine atom . The InChI code for this compound is 1S/C9H6ClNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) .Physical And Chemical Properties Analysis

7-Chloroquinoline-4-thiol has a molecular weight of 195.67 . The compound can be analyzed using high-performance liquid chromatography (HPLC) methods .Wissenschaftliche Forschungsanwendungen

Insecticidal Effects

7-Chloroquinoline derivatives have been synthesized and shown to have significant insecticidal effects on larval vectors of malaria and dengue diseases . The synthesized quinoline derivative showed significant larvicidal and pupicidal properties against a malarial and a dengue vector .

Anti-Malarial Agent

The synthesized quinoline derivative has shown significant growth inhibition of both sensitive strains of Plasmodium falciparum, the parasite responsible for malaria . The in-vitro antiplasmodial efficacy of the derivative revealed a significant growth inhibition with IC50 values of 6.7 nM (CQ‐s) and 8.5 nM (CQ‐r) .

Virucidal Agent

The quinoline compound showed significant activity against the viral pathogen serotype 2 (DENV‐2) . The purified quinoline exhibited insignificant toxicity on the host system up to 100 μM/mL .

Antimicrobial Activity

Newly synthesized 7-chloroquinoline derivatives have shown activity as antimicrobial agents . The antibacterial screening data showed moderate to good inhibition zone (12.5 ± 0.63–23.8 ± 1.5) towards all the tested compounds .

Anti-Cancer Agent

The newly synthesized compounds were screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma) and Hela (Cervical carcinoma) cell lines . Compounds (3) and (9) exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells .

Antimalarial Activity

All the compounds show moderate antimalarial activity with IC50 < 100 μM, six of them showed high antimalarial activity (2, 3, 4, 6, 8 and 9) with IC50 < 50 M . The most active 7-μ chloroquinoline derivative is a compound (9) .

Safety and Hazards

7-Chloroquinoline-4-thiol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Zukünftige Richtungen

Quinoline and its derivatives, including 7-Chloroquinoline-4-thiol, continue to be an area of active research due to their broad spectrum of bioactivities . They are being studied for potential applications in treating various diseases . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Wirkmechanismus

Target of Action

7-Chloroquinoline-4-thiol is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are Plasmodium species , which are the causative agents of malaria . These compounds inhibit the action of heme polymerase in malarial trophozoites .

Mode of Action

The compound interacts with its targets by preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .

Biochemical Pathways

The key biochemical pathway affected by 7-Chloroquinoline-4-thiol is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts the conversion of toxic heme to non-toxic hemazoin, a crucial step in the parasite’s survival and proliferation .

Pharmacokinetics

They are easily synthesized and affordable, making them suitable for use in developing regions .

Result of Action

The molecular and cellular effects of 7-Chloroquinoline-4-thiol’s action result in significant growth inhibition of both sensitive strains of Plasmodium falciparum . This leads to the control and potential eradication of malaria, a disease that poses a significant global health challenge .

Action Environment

The action, efficacy, and stability of 7-Chloroquinoline-4-thiol can be influenced by various environmental factors. For instance, the geographical overlap between malaria and non-malarial infectious diseases has led to the exploration of amino-quinoline moiety in the development of new antimicrobial agents . . falciparum is prevalent has diminished the value of 4-aminoquinoline derivatives .

Eigenschaften

IUPAC Name |

7-chloro-1H-quinoline-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROUTHKFTJVYHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=CC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroquinoline-4-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B427734.png)

![5-{[(Pentafluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427735.png)

![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenylamine](/img/structure/B427737.png)

![1-(4-fluorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B427741.png)

![5-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-tetrazole](/img/structure/B427742.png)

![2-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}quinoline](/img/structure/B427745.png)

![5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B427746.png)

![5-{[2,6-bisnitro-4-(trifluoromethyl)phenyl]sulfanyl}-1-methyl-1H-tetraazole](/img/structure/B427748.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitropyridine](/img/structure/B427749.png)

![5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427752.png)

![5-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427753.png)